Etiocholanolone

Vue d'ensemble

Description

Etiocholanolone, also known as 5β-androsterone, is an etiocholane (5β-androstane) steroid and an endogenous 17-ketosteroid that is produced from the metabolism of testosterone . It is a major metabolite of testosterone and androstenedione in many mammalian species including humans . It is excreted in the urine .

Synthesis Analysis

Etiocholanolone is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate . An LC-MS/MS analytical method was developed and verified for the quantitation of endogenous Androgenic and Estrogenic steroids in serum for research use .

Molecular Structure Analysis

Etiocholanolone has a molecular formula of C19H30O2 . It is the 5β-reduced isomer of androsterone .

Chemical Reactions Analysis

Etiocholanolone is an androgenically inactive metabolite of testosterone and androstenedione and the 5β epimer of androsterone . It increases the frequency of long channel openings and potentiates GABA-induced chloride currents in HEK293 cells expressing rat α1β2γ2L subunit-containing GABA A receptors .

Physical And Chemical Properties Analysis

Etiocholanolone has a density of 1.1±0.1 g/cm3, a boiling point of 413.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . Its molar refractivity is 83.5±0.3 cm3 .

Applications De Recherche Scientifique

Pyrogenic Effect

Etiocholanolone has been studied for its pyrogenic effect . It’s known to cause fever, which is a common response in the body to pathogens. This property makes it a subject of interest in understanding the body’s immune response .

Immunostimulation

Etiocholanolone is known for its immunostimulatory properties . It can stimulate the immune system, which could potentially be harnessed for therapeutic purposes, especially in conditions where the immune response needs to be enhanced.

Leukocytosis Induction

Another significant application of Etiocholanolone is its ability to induce leukocytosis , an increase in the number of white blood cells in the body . This property could be beneficial in conditions where there is a need to increase white blood cells, such as in certain infections or diseases.

Evaluation of Adrenal Cortex Function

Etiocholanolone is used to evaluate adrenal cortex function . As it is a major metabolite of testosterone and androstenedione, its levels can provide valuable insights into the functioning of the adrenal cortex .

Bone Marrow Performance Assessment

Etiocholanolone can also be used to assess bone marrow performance . This can be particularly useful in diagnosing and monitoring conditions that affect the bone marrow.

Neurosteroid

Etiocholanolone is known to be an inhibitory androstane neurosteroid . It acts as a positive allosteric modulator of the GABA A receptor and possesses anticonvulsant effects . This makes it a potential candidate for research in neurological disorders.

Steroid Fever Research

Etiocholanolone has been studied in the context of steroid fever or etiocholanolone fever, a condition similar to familial Mediterranean fever (FMF) . It activates the pyrin inflammasome, which is involved in the body’s inflammatory response .

Neoplastic Disease Research

In the field of oncology, Etiocholanolone is used in neoplastic disease research to stimulate the immune system . This could potentially lead to new therapeutic strategies for cancer treatment.

Mécanisme D'action

- Etiocholanolone is a 5-beta-reduced isomer of androsterone. It serves as a major metabolite of testosterone and androstenedione in various mammalian species, including humans. It is excreted in urine .

Target of Action

Mode of Action

Safety and Hazards

Propriétés

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-BNSUEQOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018919 | |

| Record name | Etiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Etiocholanolone | |

CAS RN |

53-42-9 | |

| Record name | Etiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aetiocholanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | etiocholanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CGB1M48I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 - 154 °C | |

| Record name | Etiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

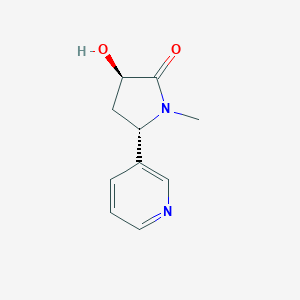

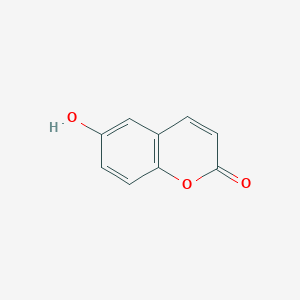

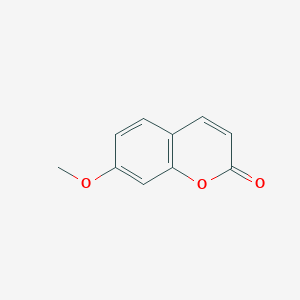

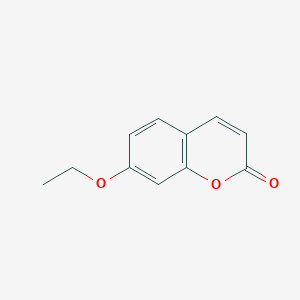

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does etiocholanolone exert its effects on the body?

A: Etiocholanolone, like other steroid hormones, exerts its effects by binding to specific receptor proteins within cells. A notable example is its interaction with the GABAA receptor, a ligand-gated ion channel found in the central nervous system. Studies have shown that etiocholanolone and its enantiomer (ent-etiocholanolone) interact with distinct sites on the rat α1β2γ2L GABAA receptor, leading to potentiation of GABA-induced currents. [, , ]

Q2: What are the downstream effects of etiocholanolone binding to the GABAA receptor?

A: Binding of etiocholanolone to GABAA receptors enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. At the single-channel level, etiocholanolone increases the relative frequency of long openings, while ent-etiocholanolone additionally decreases the frequency of long closed times. This suggests that etiocholanolone modulates neuronal excitability, potentially influencing a range of physiological processes. [, , ]

Q3: What is the molecular formula and weight of etiocholanolone?

A3: Etiocholanolone has the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol.

Q4: Is there any spectroscopic data available for etiocholanolone?

A: Yes, various studies have employed spectroscopic techniques to characterize etiocholanolone. Infrared (IR) spectroscopy has been used to confirm the identity of etiocholanolone and its derivatives. [] Gas chromatography-mass spectrometry (GC-MS) has been extensively used to quantify etiocholanolone and other steroids in various biological matrices, including urine. [, , , ]

Q5: How is etiocholanolone metabolized in the body?

A: Etiocholanolone is primarily metabolized in the liver through conjugation reactions, forming glucuronide and sulfate conjugates. These conjugates are more water-soluble and are readily excreted in urine. [, , ]

Q6: What is the typical excretion route of etiocholanolone?

A: Etiocholanolone is mainly excreted in the urine, primarily in conjugated forms. [, ] Studies using radiolabeled etiocholanolone in humans confirmed its rapid excretion in urine, predominantly as glucuronide conjugates. [] Only negligible amounts of etiocholanolone are excreted in bile. []

Q7: What is etiocholanolone fever?

A: Etiocholanolone fever is a rare condition characterized by recurrent fever episodes associated with elevated levels of unconjugated etiocholanolone in the blood. While the exact mechanisms are not fully elucidated, it is hypothesized that etiocholanolone triggers an inflammatory response leading to fever. [, , , ]

Q8: How is etiocholanolone fever diagnosed and treated?

A: Diagnosing etiocholanolone fever involves a combination of clinical evaluation, monitoring fever patterns, and measuring etiocholanolone levels in blood and urine, particularly during febrile episodes. [] Treatment typically involves supportive care and addressing the underlying cause of fever.

Q9: What analytical techniques are used to study etiocholanolone?

A9: Various analytical methods are employed to characterize, quantify, and monitor etiocholanolone in biological samples. These include:

- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of etiocholanolone and other steroids in urine and plasma. [, , , ]

- Radioimmunoassay (RIA): RIA methods have been used to measure etiocholanolone levels in plasma, particularly in studies investigating etiocholanolone fever. [, ]

Q10: What are some of the research models used to study the effects of etiocholanolone?

A10: Researchers utilize a variety of in vitro and in vivo models to investigate the biological activities of etiocholanolone, including:

- Cell culture models: Cultured avian liver cells have been used to study the effects of etiocholanolone on RNA synthesis and the induction of specific enzymes involved in heme synthesis. []

- Animal models: Rodent models have been employed to investigate the anti-obesity effects of etiocholanolone and its impact on diabetes. []

- Human studies: Clinical studies involving human subjects have been conducted to investigate the relationship between etiocholanolone and fever, hirsutism, and other conditions. [, , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)